[(2-Methylquinolin-4-yl)methyl]amine hydrochloride
CAS No.: 1195901-42-8
Cat. No.: VC2799500
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.
![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride - 1195901-42-8](/images/structure/VC2799500.png)
Specification
CAS No. | 1195901-42-8 |
---|---|
Molecular Formula | C11H13ClN2 |
Molecular Weight | 208.69 g/mol |
IUPAC Name | (2-methylquinolin-4-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H12N2.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7,12H2,1H3;1H |
Standard InChI Key | CJBXAJSAEQVIJY-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC=C2C(=C1)CN.Cl |
Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)CN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Identification
[(2-Methylquinolin-4-yl)methyl]amine hydrochloride is characterized by its quinoline-based structure with specific functional group substitutions. The parent compound without the hydrochloride salt has a CAS registry number of 78812-08-5. The hydrochloride salt formation significantly affects its solubility and stability properties, making it more suitable for various applications and storage conditions.
Basic Chemical Properties
The compound has a molecular formula of C₁₁H₁₂N₂ for the free base form, with a molecular weight of 172.23 g/mol. This structure contains two nitrogen atoms - one within the quinoline ring system and another in the aminomethyl group. The addition of the hydrochloride group creates a salt that alters the physical properties of the compound compared to its free base form.
Physical and Chemical Characteristics
Physical Properties
The physical properties of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride are critical for its characterization and application. Based on related quinoline derivatives, we can infer several physical properties as shown in Table 1.
Property | Value | Notes |
---|---|---|
Appearance | Solid | Crystalline powder |
Molecular Weight | 172.23 g/mol (free base) | Hydrochloride salt has higher MW |
Solubility | Soluble in water, alcohols | Improved solubility compared to free base |
Storage Conditions | 2-8°C, protect from light | Recommended for stability |
Melting Point | Not specified in data | Expected to be above 200°C based on similar compounds |
While specific data for this exact compound is limited in the search results, related aminomethylquinoline compounds provide insight into its likely physical characteristics. Based on the structural similarity to 4-aminomethylquinoline hydrochloride, we can anticipate comparable properties including density and thermal characteristics.
Chemical Reactivity
As a quinoline derivative with an amine functionality, this compound can participate in various chemical reactions. The amine group serves as a nucleophile capable of reacting with electrophiles, while the quinoline ring system can participate in aromatic substitution reactions. The methyl group at position 2 may undergo oxidation reactions under appropriate conditions. The salt form (hydrochloride) influences its acid-base behavior, with the compound expected to have a pKa value similar to related structures.
Synthesis and Preparation
Purification Techniques
Purification of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride likely involves:
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Recrystallization from appropriate solvent systems
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Column chromatography for isolating the free base
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Salt formation by treating the purified free base with hydrochloric acid
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Washing with non-polar solvents to remove impurities
These methods are commonly employed for similar quinoline derivatives to achieve high purity standards required for research and pharmaceutical applications.
Applications and Research Significance
Medicinal Chemistry Applications
Quinoline derivatives have historically demonstrated significant biological activities. Based on the properties of related compounds, [(2-Methylquinolin-4-yl)methyl]amine hydrochloride may have potential applications in:
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Antimicrobial research
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Development of antiparasitic agents
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Investigation as scaffolds for kinase inhibitors
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Structure-activity relationship studies
Related aminomethylquinoline compounds have been used to prepare 2,4-diaminoquinazolines and their analogs, which were studied for potential treatment of mycobacterial infections, suggesting this compound may have similar research utility.
Chemical Research Applications
In chemical research, this compound serves as:
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An intermediate for the synthesis of more complex molecules
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A building block in combinatorial chemistry
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A model compound for studying structure-activity relationships
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A reference standard for analytical methods development
The unique structural features of this compound make it valuable for studying quinoline chemistry and developing novel synthetic methodologies.
Hazard Type | Description | Precautionary Measures |
---|---|---|
Acute Toxicity | Harmful if swallowed or inhaled | Avoid ingestion and inhalation |
Skin Irritation | May cause skin irritation | Use appropriate protective gloves |
Eye Irritation | May cause serious eye irritation | Wear eye protection |
Respiratory | May cause respiratory irritation | Use in well-ventilated areas |
These hazards necessitate appropriate safety measures when working with the compound.
Comparative Analysis with Related Compounds
Structural Analogs
[(2-Methylquinolin-4-yl)methyl]amine hydrochloride belongs to a family of compounds with varying substitution patterns. Table 2 compares it with related structures:
Compound | CAS Number | Molecular Formula | Molecular Weight | Distinguishing Features |
---|---|---|---|---|
[(2-Methylquinolin-4-yl)methyl]amine HCl | 1195901-42-8 | C₁₁H₁₂N₂ | 172.23 g/mol | Methyl at position 2, aminomethyl at position 4 |
4-Aminomethylquinoline HCl | 5632-13-3 | C₁₀H₁₀N₂ | 158.2 g/mol | Lacks methyl at position 2 |
6-Chloro-2-(p-tolyl)quinoline derivatives | Various | Various | Various | p-Tolyl group at position 2, chloro at position 6 |
This comparison highlights the structural diversity within quinoline derivatives and how minor modifications can lead to different compounds with potentially varied applications and properties.
Structure-Activity Relationships
The biological activity of quinoline derivatives is highly dependent on their substitution pattern. The 2-methyl group in [(2-Methylquinolin-4-yl)methyl]amine hydrochloride likely influences:
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Electron density distribution in the quinoline ring
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Lipophilicity and membrane permeability
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Binding affinity to potential biological targets
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Metabolic stability
Research on related quinoline-based compounds has shown that substitution patterns significantly impact their pharmacological properties. For instance, quinoline-4-carboxamides have demonstrated activity against the blood stage of Plasmodium falciparum, suggesting potential antimalarial applications for structurally related compounds.
Current Research Trends and Future Perspectives
Future Research Directions
Several promising avenues for future research with [(2-Methylquinolin-4-yl)methyl]amine hydrochloride include:
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Exploration of its potential as a building block for novel pharmaceutical compounds
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Investigation of structure-property relationships for materials applications
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Development of more efficient and sustainable synthetic methods
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Computational studies to predict reactivity and biological interactions
These research directions could expand our understanding of this compound's utility and properties beyond current applications.
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